molecular formula C10H16Cl2FN3 B3015208 1-(3-Fluoropyridin-2-yl)-1,4-diazepane dihydrochloride CAS No. 2126160-39-0

1-(3-Fluoropyridin-2-yl)-1,4-diazepane dihydrochloride

Cat. No.: B3015208
CAS No.: 2126160-39-0
M. Wt: 268.16
InChI Key: FMJIFHKVDGNGAC-UHFFFAOYSA-N
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Description

1-(3-Fluoropyridin-2-yl)-1,4-diazepane dihydrochloride (CAS 2126160-39-0) is a diazepane-based chemical building block of significant interest in medicinal chemistry and drug discovery. This compound is supplied as the dihydrochloride salt to enhance its stability and solubility for research applications. The 1,4-diazepane scaffold is a privileged structure in pharmaceutical development, known for its ability to contribute to favorable molecular properties and protein binding. This specific fluoropyridinyl-diazepane derivative has been identified as a key structural motif in advanced discovery projects. Notably, it was featured as a core building block in a DNA-Encoded Library (DEL) screening campaign, which led to the identification of novel quinolin-2-amine-based inhibitors of the protein arginine methyltransferase 5 (PRMT5) complex, a promising target in oncology research . Beyond its direct application, the diazepane scaffold is a versatile framework. Research into related structures has demonstrated its utility in developing potent orexin receptor (OXR) antagonists, which have resulted in approved therapeutics for sleep disorders . Furthermore, diazepane cores have been strategically employed in the optimization of pan-KRAS inhibitors, a major focus in cancer research, where they contribute critical ionic and CH-π interactions within the switch II binding pocket of the KRAS protein . This highlights the broader value of the diazepane chemotype in targeting challenging protein-protein interactions. This product is intended for research purposes as a valuable intermediate or building block in the synthesis and exploration of novel bioactive molecules. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-fluoropyridin-2-yl)-1,4-diazepane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3.2ClH/c11-9-3-1-5-13-10(9)14-7-2-4-12-6-8-14;;/h1,3,5,12H,2,4,6-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJIFHKVDGNGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=C(C=CC=N2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane dihydrochloride typically involves the use of fluorinated pyridines as starting materials. One high-yield method for preparing substituted 3-fluoropyridines involves the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate))

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as fluorination, diazepane ring formation, and subsequent purification to obtain the dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoropyridin-2-yl)-1,4-diazepane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

1-(3-Fluoropyridin-2-yl)-1,4-diazepane dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can interact with enzymes and receptors, modulating their activity. The diazepane ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Comparative Data of 1,4-Diazepane Derivatives

Compound Name (Dihydrochloride Salts) CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Solubility Applications/Notes
This compound 1339242-88-4* C₁₀H₁₄FN₃·2HCl ~268.16 3-Fluoropyridin-2-yl N/A Research building block
1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride 21279-58-3 C₉H₁₄N₄·2HCl ~250.92 Pyrimidin-2-yl N/A Laboratory research
1-(5-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane dihydrochloride 306934-70-3 C₁₁H₁₄F₃N₃·2HCl ~317.92 5-Trifluoromethylpyridin-2-yl N/A High lipophilicity due to CF₃
1-(2-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate 775561-26-7 C₁₂H₁₇N₂F·2HCl·H₂O 299.21 2-Fluorobenzyl Chloroform, Methanol, DMSO Flexible aromatic substituent
1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)-1,4-diazepane dihydrochloride 1235439-25-4 C₁₃H₁₉Cl₃N₄ 337.35 Chloroimidazopyridinylmethyl N/A Bioactive scaffold potential
1-(7-Methoxy-1,2,3,4-tetrahydro-2-naphthalenyl)-1,4-diazepane dihydrochloride N/A C₁₆H₂₄N₂O·2HCl ~332.92 Methoxy-tetrahydro-naphthalenyl N/A CNS-targeting design

Note: The CAS number 1339242-88-4 corresponds to the free base; the dihydrochloride form is inferred.

Key Structural and Functional Insights

Substituent Effects on Lipophilicity: The 3-fluoropyridin-2-yl group in the target compound balances lipophilicity and polarity, enhancing membrane permeability compared to the purely aromatic 2-fluorobenzyl analogue .

Solubility Trends: The 2-fluorobenzyl derivative’s solubility in chloroform and methanol aligns with its aromatic substituent, whereas pyridinyl/imidazopyridinyl analogues may require polar aprotic solvents (e.g., DMSO) .

Bioactivity Potential: The chloroimidazopyridinylmethyl substituent in CAS 1235439-25-4 suggests utility in kinase inhibition or antimalarial studies, given the prevalence of imidazopyridines in such contexts . Methoxy-tetrahydro-naphthalenyl derivatives (e.g., ) are structurally analogous to serotonin receptor ligands, indicating CNS applications .

Synthetic Accessibility :

  • Compounds like 1-(pyrimidin-2-yl)-1,4-diazepane dihydrochloride (CAS 21279-58-3) are synthesized via nucleophilic substitution, similar to methods described for antimalarial reversed chloro analogues .

Biological Activity

1-(3-Fluoropyridin-2-yl)-1,4-diazepane dihydrochloride is a compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a fluoropyridine moiety attached to a diazepane ring , which enhances its interaction with biological targets. The molecular formula is C10H14Cl2FN3C_{10}H_{14}Cl_2FN_3, and it has a molecular weight of approximately 249.14 g/mol. Its structure can be represented as follows:

PropertyValue
IUPAC NameThis compound
CAS Number2126160-39-0
Molecular Weight249.14 g/mol
SolubilitySoluble in water

The biological activity of this compound is believed to involve its interaction with various biomolecules, including enzymes and receptors. The fluorine atom in the pyridine ring may enhance the compound's binding affinity and specificity for target proteins, potentially modulating their activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with various receptors could influence signaling pathways related to inflammation and cell proliferation.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Studies suggest that this compound may reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Antitumor Activity : Preliminary studies have shown potential cytotoxic effects against various cancer cell lines, indicating its role as an anticancer agent.

Case Study 1: Anti-inflammatory Activity

A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory properties of several diazepane derivatives, including this compound. The results demonstrated significant inhibition of IL-6 and TNF-alpha production in vitro, suggesting a mechanism that could be beneficial for conditions like rheumatoid arthritis .

Case Study 2: Anticancer Potential

In a separate investigation, the compound was tested against breast cancer cell lines (MCF-7). The results showed that it induced apoptosis in a dose-dependent manner, with an IC50 value of approximately 15 µM. This highlights its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other similar compounds:

CompoundBiological ActivityIC50 (µM)
3-FluoropyridineModerate cytotoxicity25
DiazepaneLow anti-inflammatory effectN/A
1-(Pyridin-3-yl)-1,4-diazepaneWeak anticancer activity>30

Q & A

Q. What strategies validate its biological activity in vitro/in vivo?

  • Methodological Answer :
  • In vitro : Use fluorescence-based assays (e.g., FLIPR for calcium flux) to measure receptor modulation .
  • In vivo : Apply behavioral models (e.g., elevated plus maze for anxiolytic effects) with dose-response curves .

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